1-[(Benzyloxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid 1-[(Benzyloxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17716938
InChI: InChI=1S/C16H19NO6/c18-14(19)9-13-8-12(15(20)21)6-7-17(13)16(22)23-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,18,19)(H,20,21)
SMILES:
Molecular Formula: C16H19NO6
Molecular Weight: 321.32 g/mol

1-[(Benzyloxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid

CAS No.:

Cat. No.: VC17716938

Molecular Formula: C16H19NO6

Molecular Weight: 321.32 g/mol

* For research use only. Not for human or veterinary use.

1-[(Benzyloxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid -

Specification

Molecular Formula C16H19NO6
Molecular Weight 321.32 g/mol
IUPAC Name 2-(carboxymethyl)-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid
Standard InChI InChI=1S/C16H19NO6/c18-14(19)9-13-8-12(15(20)21)6-7-17(13)16(22)23-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,18,19)(H,20,21)
Standard InChI Key ZTSFCVFCKWEBQR-UHFFFAOYSA-N
Canonical SMILES C1CN(C(CC1C(=O)O)CC(=O)O)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

1-[(Benzyloxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid features a six-membered piperidine ring substituted at three positions:

  • Position 1: A benzyloxycarbonyl (Cbz) group, which serves as a nitrogen-protecting moiety commonly used in peptide synthesis .

  • Position 2: A carboxymethyl (-CH₂COOH) side chain, introducing additional acidity and chelation potential.

  • Position 4: A carboxylic acid (-COOH) group, enhancing water solubility and enabling salt formation .

The molecular formula C₁₆H₁₉NO₆ corresponds to a molecular weight of 321.32 g/mol, with the IUPAC name 2-(carboxymethyl)-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid. Its stereochemistry, though unspecified in available sources, likely influences biological activity, as seen in analogous chiral piperidine derivatives .

Physicochemical Characteristics

While experimental data on melting point, solubility, and logP are absent in the literature, inferences can be drawn from structural analogs:

  • Solubility: The dual carboxylic acid groups suggest moderate water solubility, comparable to Cbz-protected piperidine-4-carboxylic acid (10–50 mg/mL in aqueous buffers) .

  • Lipophilicity: The Cbz group increases hydrophobicity relative to Boc-protected analogs, potentially enhancing membrane permeability .

Table 1: Molecular Descriptors

PropertyValue/DescriptionSource
Molecular FormulaC₁₆H₁₉NO₆
Molecular Weight321.32 g/mol
IUPAC Name2-(carboxymethyl)-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid
Key Functional GroupsCbz, carboxymethyl, carboxylic acid

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via multi-step organic reactions, as inferred from analogous Cbz-protected piperidines :

  • Piperidine Ring Formation: Cyclization of δ-aminovaleric acid derivatives or reductive amination of glutaric dialdehyde precursors .

  • Cbz Protection: Reaction with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (pH 8–10, 0–5°C) .

  • Carboxymethyl Introduction: Alkylation at position 2 using bromoacetic acid or Michael addition to acrylate esters, followed by hydrolysis.

Critical Reaction Parameters:

  • Temperature control during Cbz protection to prevent epimerization .

  • Use of anhydrous dimethylformamide (DMF) for carboxymethylation to minimize side reactions.

Industrial-Scale Production

Scalable synthesis employs continuous flow reactors for precise temperature and pH regulation, improving yield (estimated 60–75%) and reducing byproducts like N,N-dicarboxybenzyl derivatives . Post-synthesis purification typically involves:

  • Chromatography: Reverse-phase HPLC with C18 columns.

  • Crystallization: Ethanol/water mixtures for isolating the free acid form .

Biological Activities and Mechanistic Insights

Enzyme Interactions

The compound’s structural motifs suggest interactions with metalloenzymes and proteases:

  • Carboxymethyl Group: Chelates divalent cations (e.g., Zn²⁺) in matrix metalloproteinase (MMP) active sites, as observed in hydroxamate-based inhibitors.

  • Cbz Protection: Enhances stability against aminopeptidases, prolonging in vivo half-life relative to unprotected analogs .

Table 2: Hypothesized Biological Targets

Target ClassExample EnzymesPotential Interaction Mechanism
MetalloproteasesMMP-2, MMP-9Zn²⁺ chelation via carboxymethyl
AminopeptidasesLeucyl aminopeptidaseCompetitive inhibition at S1 pocket
CarboxypeptidasesCPA4Substrate mimicry via C-terminal COOH

Comparative Analysis with Structural Analogs

Piperidine vs. Pyrrolidine Derivatives

Replacing the six-membered piperidine ring with a five-membered pyrrolidine (as in Benchchem’s 4-fluoro-2-methylpyrrolidine analog) introduces:

  • Increased Ring Strain: Lowers activation energy for nucleophilic substitution but reduces thermal stability.

  • Altered Bioavailability: Pyrrolidines exhibit higher blood-brain barrier penetration due to reduced polar surface area.

Protecting Group Variations

  • Cbz vs. Boc: Cbz requires catalytic hydrogenation for removal, whereas tert-butoxycarbonyl (Boc) is cleaved under acidic conditions .

  • Stability Profile: Cbz derivatives resist acidic hydrolysis, making them preferable for gastric-targeted prodrugs .

Research Applications and Future Directions

Medicinal Chemistry

  • Prodrug Development: The carboxylic acid groups enable esterification for improved oral bioavailability .

  • Peptidomimetics: Serves as a proline surrogate in angiotensin-converting enzyme (ACE) inhibitors .

Material Science

  • Metal-Organic Frameworks (MOFs): Carboxylate groups coordinate to metal nodes, forming porous structures for gas storage.

Knowledge Gaps and Opportunities

  • Stereochemical Effects: Enantioselective synthesis routes remain unexplored.

  • In Vivo Toxicology: Acute and chronic toxicity profiles require evaluation in preclinical models.

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